molecular formula C6H9ClN2O2 B13482123 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride

Cat. No.: B13482123
M. Wt: 176.60 g/mol
InChI Key: VQYHPAHRYSSCDH-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position of the imidazole ring and an acetic acid moiety attached to the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride is unique due to the specific positioning of the methyl group and the acetic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)2-6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H

InChI Key

VQYHPAHRYSSCDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)CC(=O)O.Cl

Origin of Product

United States

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